molecular formula C17H15ClN4O2 B2751534 N-(5-chloropyridin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 919728-97-5

N-(5-chloropyridin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2751534
CAS No.: 919728-97-5
M. Wt: 342.78
InChI Key: ONVDNHZFSYQOTK-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide: is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an indole moiety attached via an ethanediamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 5-chloropyridine-2-carboxylic acid and 1H-indole-3-ethylamine.

    Step 1 - Activation of Carboxylic Acid: The carboxylic acid group of 5-chloropyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Step 2 - Amide Bond Formation: The activated carboxylic acid reacts with 1H-indole-3-ethylamine to form the desired ethanediamide linkage. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure N-(5-chloropyridin-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal coordination complexes.

    Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Explored as a lead compound in the development of new therapeutic agents for diseases such as cancer and neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]urea: Similar structure but with a urea linkage instead of an ethanediamide.

    N-(5-chloropyridin-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]carbamate: Contains a carbamate linkage.

Uniqueness

N-(5-chloropyridin-2-yl)-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide is unique due to its specific ethanediamide linkage, which may confer distinct binding properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of selective inhibitors or modulators for specific biological targets.

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-12-5-6-15(21-10-12)22-17(24)16(23)19-8-7-11-9-20-14-4-2-1-3-13(11)14/h1-6,9-10,20H,7-8H2,(H,19,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVDNHZFSYQOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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